

2-Chloro-4-methylpyridine solubility and stability data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine

Cat. No.: B103993

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methylpyridine**: Physicochemical Properties, Solubility, and Stability

Introduction

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a halogenated heterocyclic organic compound with the chemical formula C₆H₆ClN.^[1] It serves as a crucial building block and reagent in organic synthesis, particularly in the development of pharmaceutical compounds.^[2] Its applications include the synthesis of mGUR5 modulators as potential antipsychotics and the preparation of potent, orally bioavailable TGR5 agonists.^{[1][2]} Given its role in complex chemical syntheses, a thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This technical guide provides a consolidated overview of the available physicochemical data for **2-Chloro-4-methylpyridine**, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its application in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Chloro-4-methylpyridine** are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

Property	Value	Reference
CAS Number	3678-62-4	
Molecular Formula	C ₆ H ₆ CIN	[1]
Molecular Weight	127.57 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	194-195 °C (lit.)	[3]
Density	1.142 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.529 (lit.)	[3]
Flash Point	89.6 °C	[2]
LogP	2.04340	[2]

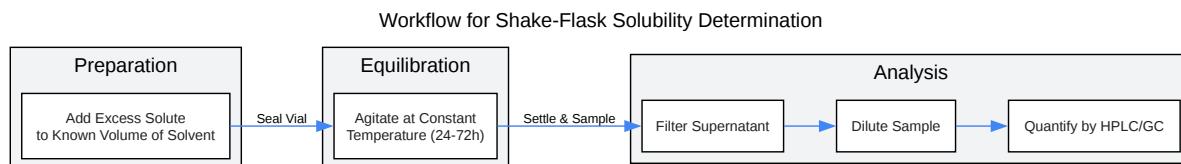
Solubility Profile

Quantitative, peer-reviewed solubility data for **2-Chloro-4-methylpyridine** in various solvents is not extensively documented in publicly available literature. A Safety Data Sheet for the compound explicitly states "no data available" for solubility.[\[4\]](#) However, based on its chemical structure (a moderately polar aromatic heterocycle with a logarithmic octanol-water partition coefficient, LogP, of approximately 2.0) and data from related compounds, a qualitative solubility profile can be inferred.

Solvent Class	Predicted Solubility	Rationale
Water	Sparingly soluble to insoluble	The molecule is primarily nonpolar, though the nitrogen atom allows for some hydrogen bonding.
Alcohols (e.g., Ethanol, Methanol)	Soluble	The compound is expected to be miscible with polar protic solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	Soluble	"Like dissolves like" principle; the chloro-substituent and aromatic ring favor solubility.
Aromatic Solvents (e.g., Toluene)	Soluble	A related compound, 2-chloro-4-iodo-3-methylpyridine, is noted to be soluble in toluene. [5]
Ethers (e.g., Diethyl ether, THF)	Soluble	Expected to be soluble in moderately polar aprotic solvents.
Apolar Solvents (e.g., Hexanes)	Moderately Soluble	The methyl group and aromatic ring provide nonpolar character.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and standard approach.[6]


1. Materials and Equipment:

- **2-Chloro-4-methylpyridine**
- Selected solvents (e.g., water, ethanol, toluene) of high purity

- Analytical balance
- Thermostatically controlled shaker or water bath
- Vials with airtight caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

2. Procedure:

- Preparation: Add an excess amount of **2-Chloro-4-methylpyridine** to a vial containing a known volume of the chosen solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.[6]
- Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solute settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.[7]
- Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of **2-Chloro-4-methylpyridine** in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-MS.
- Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the shake-flask method.

Stability Profile

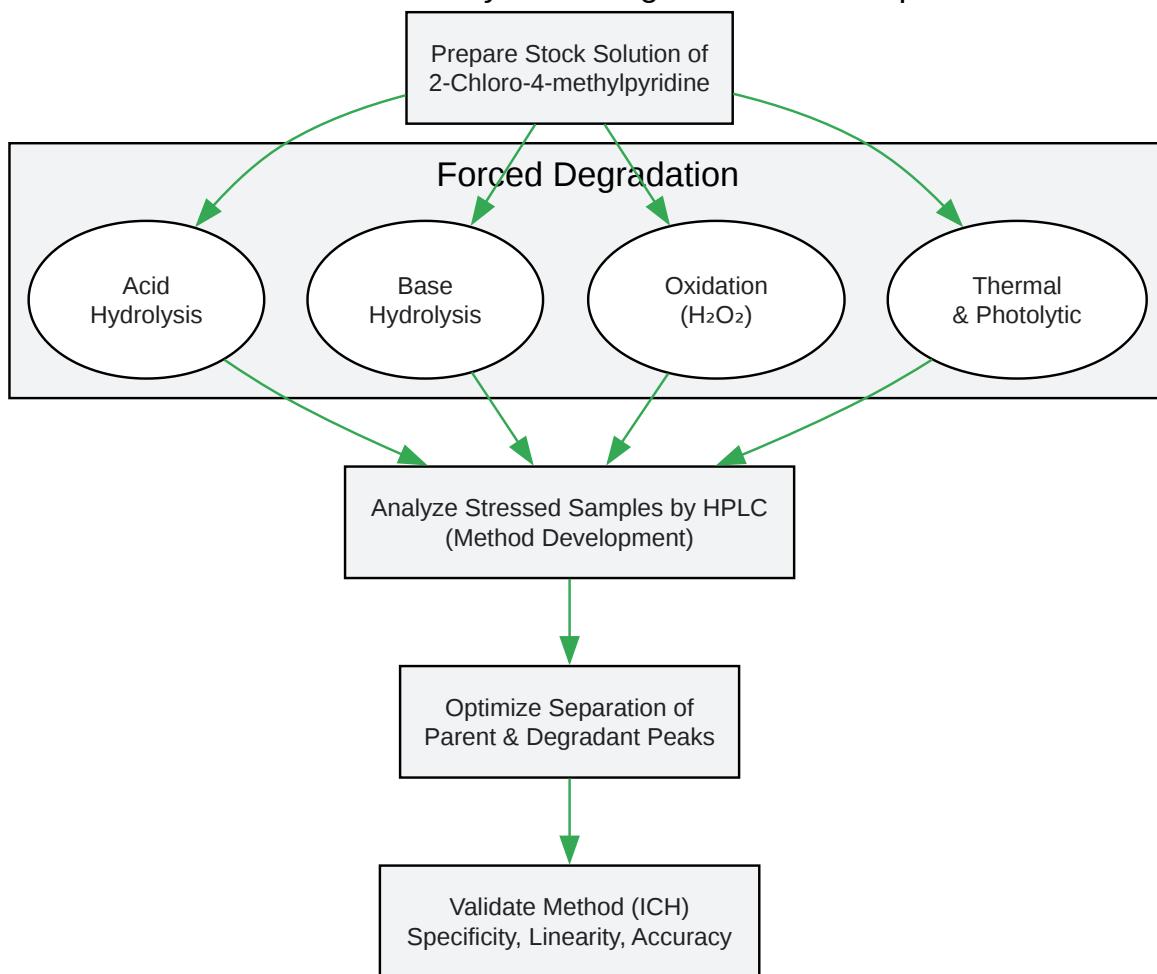
Specific kinetic data on the degradation of **2-Chloro-4-methylpyridine** is not readily available. Safety data sheets provide no specific information on chemical stability or hazardous decomposition products.^[4] However, general principles for halogenated pyridine derivatives suggest potential instability under certain conditions.

- Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to nucleophilic substitution, particularly hydrolysis under strong acidic or basic conditions at elevated temperatures. A study on related α -chloro-substituted pyridones showed that they undergo hydrolysis.^[8]
- Light Sensitivity: Pyridine derivatives can be sensitive to light. To maintain purity, storage in amber or opaque containers is recommended.^[9]
- Oxidation: The compound may be sensitive to strong oxidizing agents.
- Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.^{[2][9]}

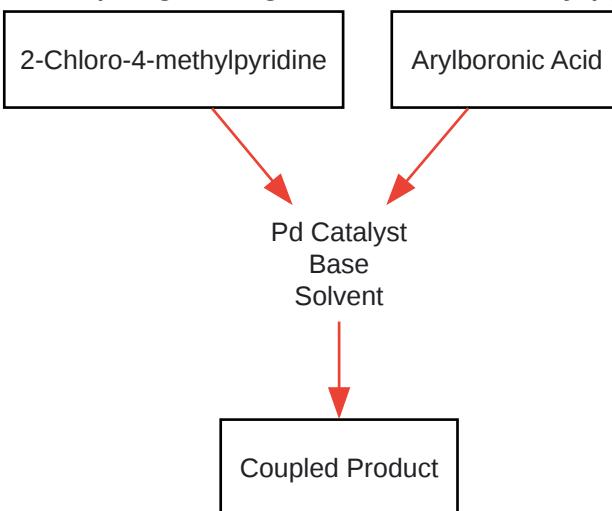
Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the purity of **2-Chloro-4-methylpyridine** and quantifying it in the presence of its degradation products.^{[10][11]}

1. Forced Degradation Study:


- Objective: To intentionally degrade the compound to produce potential impurities and degradation products.[\[10\]](#)
- Conditions: Subject solutions of **2-Chloro-4-methylpyridine** (~1 mg/mL) to various stress conditions in parallel:
 - Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal: Solid compound at 105 °C for 72 hours.
 - Photolytic: Solution exposed to UV light (e.g., 254 nm) for 72 hours.
- Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

2. HPLC Method Development & Validation:


- Column & Mobile Phase Screening: Start with a reverse-phase C18 column. Screen different mobile phase compositions (e.g., gradients of acetonitrile and water/buffer) to achieve separation between the parent peak and any degradation peaks.[\[11\]](#)
- Detection: Use a photodiode array (PDA) detector to identify the optimal detection wavelength and to check for peak purity.
- Validation (per ICH guidelines):
 - Specificity: Ensure the method can resolve the main compound from all degradation products.
 - Linearity: Establish a linear relationship between concentration and detector response over a defined range.

- Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.[11]
- LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.

Workflow for Stability-Indicating Method Development

Suzuki Coupling Using 2-Chloro-4-methylpyridine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alkalimetals.com [alkalimetals.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 2-CHLORO-4-IODO-3-METHYL PYRIDINE | 153034-88-9 [amp.chemicalbook.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis of α -Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Store 2-Chloro-4-iodo-5-methylpyridine Safely - ChemPacific [chempacific-zhejiang.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-methylpyridine solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103993#2-chloro-4-methylpyridine-solubility-and-stability-data\]](https://www.benchchem.com/product/b103993#2-chloro-4-methylpyridine-solubility-and-stability-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com